molecular formula C15H20FNO3S B2799938 2-(4-fluorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide CAS No. 2034587-52-3

2-(4-fluorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide

Cat. No.: B2799938
CAS No.: 2034587-52-3
M. Wt: 313.39
InChI Key: QDCBXTZUCDVJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide is a useful research compound. Its molecular formula is C15H20FNO3S and its molecular weight is 313.39. The purity is usually 95%.
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Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Applications

A study explored the use of a fluorogenic labeling reagent for the HPLC of biologically important thiols such as glutathione and cysteine. The compound reacts with thiols to produce fluorescent adducts, which can be detected fluorimetrically, highlighting its utility in the quantification of these compounds in pharmaceutical formulations (Gatti et al., 1990).

Fluoroionophores Development

Research has been conducted on developing fluoroionophores from derivatives, showcasing the compound's potential in creating sensors for metal cations, particularly Zn+2. This application is significant in both organic and semi-aqueous solutions, demonstrating the versatility of fluoroionophores in metal recognition and cellular staining (Hong et al., 2012).

Antiproliferative Effects and VEGF-A Inhibition

A series of benzophenone-thiazole derivatives, including compounds structurally related to 2-(4-fluorophenoxy)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide, have been synthesized and evaluated for their antiproliferative effects through VEGF-A inhibition. This showcases the potential therapeutic applications of such compounds in cancer treatment (Prashanth et al., 2014).

Photoreactions Study

Research into the photoreactions of flutamide, a compound structurally related to 2-(4-fluorophenoxy)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide, in different solvents has provided insights into its photochemical stability and potential for generating photoproducts. Such studies are crucial for understanding the photostability and safety of pharmaceutical compounds when exposed to light (Watanabe et al., 2015).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-19-15(6-8-21-9-7-15)11-17-14(18)10-20-13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBXTZUCDVJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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